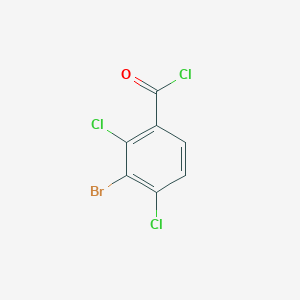

3-Bromo-2,4-dichlorobenzoyl chloride

Description

Significance of Aryl Acid Chlorides as Core Synthetic Intermediates

Aryl acid chlorides, also known as benzoyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, making them valuable reagents for acylation reactions. smolecule.com They readily react with a variety of nucleophiles, such as alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. This reactivity profile establishes them as fundamental building blocks in the assembly of more complex organic molecules.

The synthesis of aryl acid chlorides is most commonly achieved through the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, 3,4-Dichlorobenzoyl chloride can be synthesized from 3,4-dichlorobenzoic acid using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). A similar and widely adopted method involves heating a carboxylic acid with thionyl chloride.

Strategic Impact of Halogenation Patterns on Benzoyl Chloride Reactivity and Selectivity

This electron-withdrawing nature of halogens increases the electrophilicity of the carbonyl carbon, making halogenated benzoyl chlorides generally more reactive towards nucleophiles than their non-halogenated counterparts. The specific substitution pattern is crucial in directing the regioselectivity of further reactions. For example, in Friedel-Crafts acylation reactions, the existing halogens will direct incoming electrophiles to specific positions on the ring, governed by a combination of steric and electronic factors. The ortho- and para-directing influence of halogens, albeit deactivating, plays a critical role in the synthesis of polysubstituted aromatic compounds.

The reactivity of the carbon-halogen bonds themselves also presents synthetic opportunities. While the C-Cl and C-Br bonds on an aromatic ring are generally stable, they can participate in various cross-coupling reactions, offering another layer of synthetic versatility.

Contemporary Research Paradigms in Dihalo- and Trihalo-Substituted Benzoyl Chloride Chemistry

Current research involving di- and trihalo-substituted benzoyl chlorides is focused on several key areas. There is a continuous effort to develop more efficient and environmentally benign methods for their synthesis. This includes the exploration of novel catalytic systems and reaction conditions that minimize waste and improve yields. For example, methods for the synthesis of 2,4-dichlorobenzoyl chloride have been developed starting from 2,4-dichlorobenzotrichloride.

A significant area of investigation is their application in the synthesis of high-value molecules. For instance, various dihalobenzoyl chlorides are utilized as key intermediates in the preparation of active pharmaceutical ingredients and agrochemicals. Patents reveal their use in the synthesis of complex heterocyclic structures and other biologically active compounds. The strategic placement of multiple halogen atoms allows for sequential and site-selective modifications, enabling the construction of intricate molecular frameworks. Research also explores the unique electronic properties conferred by multiple halogen substituents to design materials with specific optical or electronic characteristics.

Focus on 3-Bromo-2,4-dichlorobenzoyl chloride

This trifunctionalized benzoyl chloride is a prime example of a highly versatile synthetic intermediate. Its properties and reactivity are a direct consequence of its specific halogenation pattern.

Synthesis

The most direct and common method for the preparation of this compound is the treatment of its corresponding carboxylic acid, 3-Bromo-2,4-dichlorobenzoic acid, with a chlorinating agent. Reagents such as thionyl chloride or oxalyl chloride are typically employed for this transformation. The reaction proceeds readily due to the high reactivity of the carboxylic acid functional group. The precursor, 3-Bromo-2,4-dichlorobenzoic acid, is commercially available and can be identified by its CAS number 951884-96-1. aksci.com

Chemical Reactivity

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Amidation: Reaction with primary or secondary amines yields the corresponding N-substituted amides.

Esterification: Reaction with alcohols leads to the formation of esters.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), it can acylate aromatic compounds to form diaryl ketones. The positions of the halogen atoms will influence the regioselectivity of this reaction on the benzoyl chloride ring if it were to undergo further substitution, and they also influence the reactivity of the acyl chloride itself.

The presence of three halogen atoms (one bromine and two chlorines) significantly enhances the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. The chlorine atom at the ortho position (C2) can exert a steric hindrance effect, potentially influencing the approach of bulky nucleophiles.

Below is a table summarizing the key properties of the precursor and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Bromo-2,4-dichlorobenzoic acid | C₇H₃BrCl₂O₂ | 269.91 | 951884-96-1 aksci.com |

| 3,4-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | 3024-72-4 |

| 2,4-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | 89-75-8 |

| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 79-37-8 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2BrCl3O |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

3-bromo-2,4-dichlorobenzoyl chloride |

InChI |

InChI=1S/C7H2BrCl3O/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H |

InChI Key |

GNWSIXKLAXFLFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)Cl)Cl)Br)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Bromo 2,4 Dichlorobenzoyl Chloride

Detailed Mechanisms of Nucleophilic Acyl Substitution Reactions

The general mechanism can be illustrated as follows:

Nucleophilic Addition: The nucleophile (Nu:) adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion (Cl-), which is an excellent leaving group.

This mechanism is distinct from SN1 and SN2 reactions, as it involves a change in the hybridization of the carbonyl carbon from sp² to sp³ and back to sp². libretexts.org

The rate of nucleophilic acyl substitution is influenced by several kinetic and thermodynamic factors. The reaction's progress is dictated by the energy of the transition states and the stability of the intermediates. For acyl chlorides, the reaction is generally exothermic and proceeds rapidly. The activation enthalpies (ΔH‡) and entropies (ΔS‡) provide insight into the mechanism. For instance, the solvolysis of acyl chlorides, a common nucleophilic substitution reaction, often exhibits activation parameters consistent with a bimolecular mechanism. researchgate.net

The reactivity of the acyl chloride is largely dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the benzoyl ring increase this electrophilicity, thereby increasing the reaction rate. libretexts.orglibretexts.org Computational studies, such as those using Density Functional Theory (DFT), can model the thermodynamic and kinetic profiles of such reactions, revealing that the formation of the acid chloride can occur via competing pathways with moderate activation barriers that are enthalpy-controlled. researchgate.net

| Substituted Benzoyl Chloride | Solvent | Rate Constant (k) at 25 °C (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| p-Nitrobenzoyl chloride | 97% Hexafluoroisopropanol (97H) | 1.15 x 10⁻¹ | 65.7 | -63 |

| Benzoyl chloride | 97% Hexafluoroisopropanol (97H) | 1.93 x 10⁻⁴ | 86.2 | -42 |

| p-Methoxybenzoyl chloride | 97% Hexafluoroisopropanol (97H) | 8.80 x 10⁻⁸ | 105.9 | -42 |

This table is generated based on data for analogous compounds to illustrate general trends; specific values for 3-bromo-2,4-dichlorobenzoyl chloride may differ. Data adapted from studies on benzoyl chloride solvolysis. nih.gov

The specific arrangement of halogen atoms on the benzoyl ring of this compound has a pronounced effect on its reactivity. Halogens exert a dual electronic influence: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). libretexts.org For chlorine and bromine, the inductive effect dominates, deactivating the benzene (B151609) ring towards electrophilic attack but activating the carbonyl group towards nucleophilic attack. libretexts.orgbyjus.com

Inductive Effect: The chlorine atoms at positions 2 and 4, and the bromine atom at position 3, are all strongly electron-withdrawing. This collectively pulls electron density away from the carbonyl carbon, significantly increasing its partial positive charge and making it a more potent electrophile. This leads to a faster rate of nucleophilic attack compared to unsubstituted benzoyl chloride. libretexts.org

Steric Hindrance: The presence of a chlorine atom at the ortho position (C2) can introduce steric hindrance. This may impede the approach of bulky nucleophiles to the carbonyl carbon, potentially slowing the reaction rate compared to a less hindered acyl chloride. The preferred conformation of sterically hindered benzoyl chlorides, such as 2,6-dichlorobenzoyl chloride, can be perpendicular, which affects conjugation and reactivity. nih.gov

Intermediate Stability: The electron-withdrawing halogens stabilize the negatively charged tetrahedral intermediate formed during the addition step, although this effect is less significant than the activation of the starting material. The stability of the leaving group (chloride ion) is unaffected by the ring substituents.

Mechanistic Pathways of Electrophilic Reactions Mediated by Halogenated Benzoyl Chlorides

While the primary reactivity of this compound involves nucleophilic attack at the carbonyl group, it can also function as an electrophile in reactions such as the Friedel-Crafts acylation. youtube.com In this reaction, the benzoyl chloride is used to introduce an acyl group onto another aromatic ring.

The mechanism requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). chemguide.co.ukmasterorganicchemistry.com

Formation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive acylium ion (or a complex that functions as such). youtube.comchemguide.co.uk The acylium ion is resonance-stabilized.

Electrophilic Attack: The acylium ion is a potent electrophile that is then attacked by the π-electrons of another nucleophilic aromatic ring (e.g., benzene), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. chemguide.co.uk The final product is an aryl ketone.

The halogen substituents on the this compound ring are deactivating and would make its own ring highly resistant to further electrophilic substitution.

Radical Reaction Chemistry Relevant to Halogenated Benzaldehyde (B42025) and Benzoyl Chloride Systems

Radical reactions are less common for benzoyl chlorides themselves but are highly relevant for related structures like halogenated benzaldehydes or alkylbenzenes under specific conditions, typically involving heat or light. youtube.com The most pertinent radical reaction in this context is benzylic halogenation. khanacademy.org

While this compound lacks a benzylic hydrogen, a related compound like 3-bromo-2,4-dichlorotoluene (B1273145) would undergo radical bromination specifically at the benzylic position. The mechanism proceeds via a radical chain reaction: libretexts.org

Initiation: A radical initiator (e.g., light or a peroxide) causes the homolytic cleavage of a halogen molecule (e.g., Br₂) to form two halogen radicals. youtube.com

Propagation:

A halogen radical abstracts a hydrogen atom from the benzylic position of the substituted toluene (B28343) to form H-X and a resonance-stabilized benzylic radical. The stability of this radical is key to the regioselectivity of the reaction. khanacademy.org .

The benzylic radical then reacts with another molecule of the halogen (Br₂) to form the benzyl (B1604629) halide product and a new halogen radical, which continues the chain. libretexts.org

Termination: The reaction ceases when two radicals combine.

For halogenated benzoyl chlorides and benzaldehydes, radical reactions can also be initiated at the C-X (halogen) bonds, particularly the weaker C-Br bond, under photolytic or high-temperature conditions, leading to aryl radicals. These highly reactive species can participate in various transformations, including hydrogen abstraction or addition to multiple bonds. libretexts.org

Elucidation of Transition States and Reaction Coordinate Analysis for Key Transformations

The theoretical analysis of reaction mechanisms, often through computational chemistry, provides a deeper understanding of the transition states and energy profiles of reactions involving this compound.

For the nucleophilic acyl substitution reaction, the reaction coordinate diagram shows two main transition states corresponding to the addition and elimination steps.

The pathway proceeds from reactants to a tetrahedral intermediate through a first transition state (TS1). This intermediate lies at a local energy minimum on the reaction coordinate. libretexts.org

The collapse of this intermediate proceeds through a second transition state (TS2) to the final products. youtube.com

The rate-determining step can be either the formation or the breakdown of the tetrahedral intermediate, depending on the nucleophile and the specific substituents. The electron-withdrawing halogens on the this compound would lower the energy of TS1, accelerating the initial nucleophilic attack.

For the Friedel-Crafts acylation , the key transition state involves the attack of the aromatic ring on the acylium ion.

The reaction coordinate shows the formation of the acylium ion-Lewis acid complex, followed by the high-energy transition state leading to the sigma complex (arenium ion).

The sigma complex is a true intermediate, stabilized by resonance.

The halogen substituents on the benzoyl chloride influence the stability of the acylium ion electrophile, thereby affecting the activation energy of the electrophilic attack.

Applications of 3 Bromo 2,4 Dichlorobenzoyl Chloride in Complex Organic Synthesis

As a Critical Building Block in the Synthesis of Advanced Organic Scaffolds

The inherent reactivity of the acyl chloride moiety makes 3-bromo-2,4-dichlorobenzoyl chloride an excellent starting point for constructing larger, more complex molecules. It readily participates in acylation reactions, providing a straightforward method for introducing the 3-bromo-2,4-dichlorobenzoyl group into various organic structures.

The most fundamental application of this compound is in the synthesis of amides, esters, and thioesters through nucleophilic acyl substitution. smolecule.com The high reactivity of the acyl chloride group facilitates reactions with a broad spectrum of nucleophiles under mild conditions.

Amide Synthesis: The reaction with primary or secondary amines proceeds readily to form the corresponding N-substituted amides. This reaction is fundamental in the synthesis of a wide array of compounds, including potential biologically active molecules. The general reaction involves treating the benzoyl chloride with an amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Ester Synthesis: Similarly, esterification is achieved by reacting this compound with alcohols. This process is often catalyzed by a non-nucleophilic base, such as pyridine (B92270), to drive the reaction to completion.

Thioester Synthesis: Thioesters, which are valuable intermediates in their own right, can be prepared through the reaction of this compound with thiols. These reactions are analogous to the formation of esters and amides.

The table below summarizes these key transformations.

| Product Class | Nucleophile | General Reaction Scheme |

| Amide | Amine (R-NH₂) | C₇H₂BrCl₂COCl + R-NH₂ → C₇H₂BrCl₂CONH-R + HCl |

| Ester | Alcohol (R-OH) | C₇H₂BrCl₂COCl + R-OH → C₇H₂BrCl₂COO-R + HCl |

| Thioester | Thiol (R-SH) | C₇H₂BrCl₂COCl + R-SH → C₇H₂BrCl₂COS-R + HCl |

The poly-halogenated nature of this compound, combined with its reactive acyl chloride function, makes it a precursor for specialty chemicals and a potential monomer in the synthesis of advanced polymers. While its direct use in large-scale polymer production is not widely documented, its structural analogs, such as 2,4-dichlorobenzoyl chloride, are known intermediates in the production of agrochemicals and peroxides. google.com

The halogen atoms on the aromatic ring can be further functionalized through cross-coupling reactions (e.g., Suzuki or Heck couplings), allowing for the creation of complex biaryl structures or the attachment of polymeric chains. sigmaaldrich.com This potential for post-acylation modification makes it a strategic component in the synthesis of high-performance materials and specialty chemicals where specific physical or chemical properties are required.

Strategic Utility in the Construction of Diverse Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a key starting material for synthesizing a variety of these ring systems, where the acyl chloride group drives the initial bond formation, and the halogenated ring offers sites for subsequent modifications.

The construction of five-membered nitrogen-containing heterocycles frequently utilizes acyl chlorides as precursors.

Oxadiazoles: 1,3,4-Oxadiazoles are a class of heterocycles known for a wide range of biological activities. nih.gov Their synthesis often involves the cyclodehydration of N,N'-diacylhydrazine intermediates. nih.govrsc.org this compound can react with a hydrazine (B178648) derivative (e.g., a carbohydrazide) to form the necessary diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.gov

Thiazolidinediones: Thiazolidine-2,4-diones (TZDs) are another important class of heterocyclic compounds, with some derivatives used as therapeutic agents. ijrpb.comnih.gov The synthesis can involve the acylation of a TZD core. For instance, a related compound, 3,4-dichlorobenzoyl chloride, has been used in the condensation with 1,3-thiazolidine-2,4-dione derivatives to create new biologically active molecules. ijrpb.com A similar strategy is applicable to this compound to introduce the tri-halogenated phenyl group onto the TZD scaffold.

The table below outlines the general synthetic approaches for these heterocycles using a benzoyl chloride precursor.

| Heterocycle | Key Reagents | Synthetic Step |

| 1,3,4-Oxadiazole | Hydrazine derivative, Dehydrating agent (e.g., POCl₃) | Formation of diacylhydrazine followed by cyclodehydration. nih.gov |

| Thiazolidinedione | Thiazolidinedione derivative | Acylation of the TZD nitrogen or a functional group attached to the ring. ijrpb.com |

The reactivity of this compound also extends to the synthesis of heterocycles incorporating sulfur or oxygen.

Sulfur-Containing Heterocycles: Beyond thiazolidinediones, other sulfur-containing rings can be synthesized. For example, reactions with reagents containing both nitrogen and sulfur can lead to various thiazole (B1198619) or thiadiazole derivatives, depending on the specific reaction partners and conditions. The synthesis of isothiazolinones and their reactions with reagents like sulfuryl chloride highlight the complex chemistry involving sulfur-heterocycles.

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles, such as benzofurans or chromenes, can be achieved through various strategies. While direct cyclization starting from this compound is less common, it can be used to acylate a precursor molecule, which then undergoes an intramolecular reaction to form the heterocyclic ring. For example, acylation of a suitably substituted phenol (B47542) could be followed by a cyclization step to form a coumarin (B35378) or chromone (B188151) derivative. Modern methods for forming oxygen heterocycles sometimes involve arynes, which can be generated from halogenated aromatic precursors. nih.gov

Derivatization Strategies for Analytical Characterization and Chemical Tagging

In analytical chemistry, particularly in metabolomics and proteomics, derivatization is a key strategy to improve the detection and quantification of small molecules by techniques like liquid chromatography-mass spectrometry (LC-MS). Benzoyl chloride is a well-established derivatizing agent that reacts with primary and secondary amines, as well as phenols, to form stable, less polar, and more volatile derivatives. chromatographyonline.com

This compound can serve as a specialized derivatizing agent or "chemical tag." The key advantages of using this specific compound include:

Enhanced Ionization: The benzoyl group increases the hydrophobicity of polar molecules, improving their retention on reverse-phase chromatography columns and enhancing their ionization efficiency in mass spectrometry. nih.gov

Unique Isotopic Signature: The presence of both bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (with isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) creates a highly distinctive isotopic pattern in the mass spectrum. This unique signature makes it easier to identify and confirm the presence of derivatized analytes, even in complex biological matrices, by distinguishing them from background noise.

The derivatization reaction follows the standard Schotten-Baumann conditions, where the analyte is treated with this compound in a basic buffer. chromatographyonline.com This strategy allows for the sensitive and specific analysis of a wide range of important biomolecules, including amino acids, neurotransmitters, and polyamines. nih.gov

Introduction of Chromophoric or Fluorophoric Moieties for Spectroscopic Detection

This compound serves as a versatile scaffold for the introduction of chromophoric and fluorophoric moieties into larger molecular frameworks. The highly reactive acyl chloride group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines and phenols that are integral parts of many dye and fluorescent probe structures. This reactivity allows for the covalent attachment of the 3-bromo-2,4-dichlorophenyl group to a reporter molecule, which can be used for spectroscopic detection and analysis.

The reaction of this compound with an amino- or hydroxyl-functionalized chromophore results in the formation of a stable amide or ester linkage, respectively. This conjugation can modulate the electronic properties of the resulting molecule, potentially leading to shifts in the absorption and emission spectra, which can be fine-tuned for specific analytical applications. The presence of the halogen substituents on the benzoyl moiety can further influence the photophysical properties through steric and electronic effects.

While specific examples of the use of this compound for the synthesis of chromophoric or fluorophoric moieties are not extensively documented in publicly available literature, the fundamental reactivity of acyl chlorides provides a strong basis for its potential in this area. The following table illustrates the general reaction conditions for the conjugation of acyl chlorides with representative chromophoric and fluorophoric building blocks.

| Reactant 1 | Reactant 2 (Chromophore/Fluorophore) | Reaction Type | General Conditions | Product Type |

| This compound | Amino-functionalized dye | Nucleophilic Acyl Substitution | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), Room Temperature | Chromophoric/Fluorophoric Amide |

| This compound | Hydroxy-functionalized fluorophore | Nucleophilic Acyl Substitution | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N), Room Temperature | Chromophoric/Fluorophoric Ester |

Design and Synthesis of Chemically Modified Analogs for Structure-Reactivity Studies

The polysubstituted nature of this compound makes it an exceptionally useful starting material for the design and synthesis of chemically modified analogs for structure-reactivity relationship (SAR) studies. nih.govresearchgate.netelsevierpure.comnih.gov The distinct electronic and steric environments of the bromine and two chlorine atoms, coupled with the reactive acyl chloride, provide multiple points for diversification, allowing for the systematic exploration of how structural modifications impact the biological or chemical activity of a target molecule.

A common strategy involves the initial reaction of the acyl chloride with a library of amines or alcohols to generate a series of amides or esters. smolecule.com Each of these derivatives possesses the 3-bromo-2,4-dichlorophenyl core, which can then be further modified. The differential reactivity of the C-Br and C-Cl bonds in various chemical transformations, such as cross-coupling reactions, allows for selective functionalization at specific positions on the aromatic ring. This systematic approach enables the generation of a diverse set of analogs from a single starting material, facilitating a comprehensive investigation of the SAR.

The following table outlines a hypothetical synthetic approach for generating a library of analogs from this compound for SAR studies.

| Step | Reaction | Reactants | Purpose |

| 1 | Amidation | This compound, Library of primary/secondary amines | Generate a diverse set of amide derivatives. |

| 2 | Suzuki Coupling | Amide derivative from Step 1, Arylboronic acid, Palladium catalyst | Introduce aryl groups at the 3-position (C-Br bond). |

| 3 | Buchwald-Hartwig Amination | Amide derivative from Step 1, Amine, Palladium catalyst | Introduce amino groups at the 4-position (C-Cl bond). |

This systematic modification allows researchers to correlate specific structural features with changes in reactivity or biological activity, providing valuable insights for the rational design of new compounds with desired properties. nih.govresearchgate.netelsevierpure.comnih.gov

Participation in Cross-Coupling and Other Organometallic Reactions

This compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.org The presence of both bromine and chlorine atoms on the aromatic ring allows for selective or sequential cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This differential reactivity can be exploited to achieve selective functionalization of the 3-bromo-2,4-dichlorobenzoyl moiety. For instance, under carefully controlled conditions, the more reactive C-Br bond at the 3-position can undergo cross-coupling while the C-Cl bonds at the 2- and 4-positions remain intact. Subsequent modification of the reaction conditions can then enable the coupling at the less reactive chloro-substituted positions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. Derivatives of this compound can be coupled with various boronic acids to introduce new aryl, heteroaryl, or vinyl groups.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. This method is also applicable to derivatives of this compound for the formation of new carbon-carbon bonds.

The following table summarizes typical conditions for Suzuki-Miyaura and Stille cross-coupling reactions that could be applied to this compound derivatives.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates for Coupling |

| Suzuki-Miyaura | Pd(OAc)2, Pd(PPh3)4 | PPh3, PCy3 | K2CO3, Cs2CO3 | Toluene (B28343), Dioxane, Water | Arylboronic acids, Alkenylboronic acids |

| Stille | Pd(PPh3)4, Pd2(dba)3 | PPh3, AsPh3 | (Not always required) | Toluene, THF, DMF | Arylstannanes, Alkenylstannanes |

The ability to participate in these powerful bond-forming reactions underscores the utility of this compound as a versatile intermediate in the synthesis of a wide range of complex organic molecules with potential applications in materials science, medicinal chemistry, and agrochemicals.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 2,4 Dichlorobenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis of Halogenated Aromatic Acid Chlorides

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The proton at C6 will likely appear as a doublet, coupled to the proton at C5. Similarly, the proton at C5 is expected to be a doublet, coupled to the proton at C6. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl chloride group and the halogens. The chlorine and bromine atoms deshield the adjacent protons, shifting their signals downfield. Online prediction tools suggest specific chemical shift values. prospre.caacademie-sciences.frnmrdb.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is characteristically found at a downfield chemical shift, typically in the range of 165-170 ppm. sdsu.educhemicalbook.com The aromatic carbons will appear in the range of approximately 120-145 ppm. The carbons directly bonded to the halogens (C2, C3, and C4) will show shifts influenced by the electronegativity and heavy atom effect of chlorine and bromine. chemicalbook.com The precise chemical shifts can be estimated using computational prediction software. nmrdb.org

Interactive Data Table: Predicted NMR Data for 3-Bromo-2,4-dichlorobenzoyl Chloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~167.5 |

| C1 | - | ~133.0 |

| C2 | - | ~135.0 |

| C3 | - | ~125.0 |

| C4 | - | ~139.0 |

| C5 | ~7.8 (d) | ~132.0 |

| C6 | ~7.6 (d) | ~129.5 |

Note: These are predicted values and may differ from experimental results. 'd' denotes a doublet.

Application of Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between the aromatic protons at C5 and C6, showing a cross-peak between their respective signals. This confirms their adjacent relationship on the aromatic ring. sdsu.eduyoutube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at ~7.8 ppm to the C5 carbon and the proton signal at ~7.6 ppm to the C6 carbon. sdsu.eduyoutube.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and bond vibrations within a molecule.

Vibrational Mode Assignment for Carbonyl and Carbon-Halogen Bonds

The IR and Raman spectra of this compound are characterized by several key vibrational modes.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of an acyl chloride is the strong C=O stretching vibration. For benzoyl chlorides, this band typically appears at a high frequency, often in the range of 1770-1800 cm⁻¹. The presence of electron-withdrawing halogen substituents on the aromatic ring can further increase this frequency. researchgate.netchemicalforums.com Fermi resonance can sometimes cause this band to appear as a doublet. chemicalforums.com

Carbon-Halogen (C-X) Stretches: The C-Cl and C-Br stretching vibrations occur in the fingerprint region of the spectrum. C-Cl stretches in aromatic compounds are typically found in the 1100-800 cm⁻¹ region, while C-Br stretches appear at lower frequencies, generally between 680-515 cm⁻¹. libretexts.org The specific positions of these bands can be complex due to coupling with other vibrations.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Carbonyl (C=O) Stretch | 1800-1770 (very strong) | 1800-1770 (strong) |

| Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |

| C-Cl Stretch | 1100-800 | 1100-800 |

| C-Br Stretch | 680-515 | 680-515 |

Note: These are expected ranges and the exact peak positions and intensities can vary. acs.orgchemicalbook.comchemicalbook.comnist.gov

In-Situ Spectroscopic Monitoring of Reactions Involving Acyl Chlorides

In-situ spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. Techniques like in-situ FTIR and Raman spectroscopy can be effectively employed to follow reactions involving acyl chlorides, such as Friedel-Crafts acylation or the formation of esters and amides. researchgate.netorganic-chemistry.orgresearchgate.netacs.orgresearchgate.netchemistrysteps.comwisc.eduresearchgate.net

For example, in a Friedel-Crafts acylation reaction using this compound, one could monitor the decrease in the intensity of the C=O stretching band of the acyl chloride (around 1780 cm⁻¹) and the concurrent appearance of the C=O stretching band of the resulting ketone product at a lower frequency. This allows for the optimization of reaction conditions and a deeper understanding of the reaction progress. researchgate.netacs.orgresearchgate.netfrontiersin.org Similarly, the reaction with an alcohol to form an ester would show the disappearance of the acyl chloride C=O band and the appearance of the ester C=O band around 1735 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification.

For this compound, the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine, both of which have multiple common isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). This results in a cluster of peaks for the molecular ion and any fragments containing these halogens. chemguide.co.ukresearchgate.net

The primary fragmentation pathway for benzoyl chlorides is typically the loss of the chlorine atom from the acyl chloride group to form a stable acylium ion. nist.govnih.govnist.gov Further fragmentation of the aromatic ring can also occur, involving the loss of CO, and the halogen substituents. The presence of multiple halogen atoms can lead to complex fragmentation patterns, including the sequential loss of halogen atoms or HCl/HBr. researchgate.net

Interactive Data Table: Predicted Major Fragments in the Mass Spectrum of this compound

| **m/z (relative to isotopes) ** | Proposed Fragment | Notes |

| 286/288/290/292 | [M]⁺ | Molecular ion peak cluster, showing characteristic isotopic pattern for BrCl₂. |

| 251/253/255 | [M - Cl]⁺ | Acylium ion formed by loss of the acyl chloride's chlorine. |

| 223/225 | [M - Cl - CO]⁺ | Loss of carbon monoxide from the acylium ion. |

| 172/174 | [C₆H₂BrCl]⁺ | Fragment resulting from further degradation. |

Note: The m/z values are approximate and represent the major isotopes. The relative intensities of the isotopic peaks are predictable based on the natural abundance of the isotopes.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis is critical to confirm its molecular formula. The presence of bromine and chlorine isotopes (79Br, 81Br, 35Cl, and 37Cl) results in a characteristic isotopic pattern in the mass spectrum, and the high resolution allows for the differentiation of ions with very similar mass-to-charge ratios.

Based on its molecular formula, C7H2BrCl3O, the theoretical monoisotopic mass of this compound can be calculated. This calculated value serves as a reference for comparison with the experimentally obtained exact mass from HRMS, which is essential for confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Distribution for [C₇H₂BrCl₃O]⁺

| Isotope Combination | Theoretical m/z | Relative Abundance (%) |

|---|---|---|

| C₇H₂⁷⁹Br³⁵Cl₃O | 285.8403 | 100.00 |

| C₇H₂⁸¹Br³⁵Cl₃O | 287.8383 | 97.74 |

| C₇H₂⁷⁹Br³⁵Cl₂³⁷ClO | 287.8374 | 97.50 |

| C₇H₂⁸¹Br³⁵Cl₂³⁷ClO | 289.8354 | 95.29 |

| C₇H₂⁷⁹Br³⁵Cl³⁷Cl₂O | 289.8344 | 31.69 |

| C₇H₂⁸¹Br³⁵Cl³⁷Cl₂O | 291.8324 | 30.97 |

| C₇H₂⁷⁹Br³⁷Cl₃O | 291.8315 | 3.43 |

Note: This table represents a theoretical calculation of the major isotopic peaks for the molecular ion of this compound. The complexity of the isotopic pattern underscores the need for high-resolution instrumentation for accurate mass determination.

Fragmentation Pathway Analysis and Isomer Differentiation Using Tandem MS

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the connectivity of atoms within a molecule and for differentiating between isomers, which often exhibit identical high-resolution mass spectra.

For this compound, the primary fragmentation in an electron ionization (EI) source would likely involve the loss of the chlorine atom from the benzoyl chloride moiety, which is a common fragmentation pathway for acyl chlorides. Subsequent fragmentation could involve the loss of carbon monoxide (CO), followed by further fragmentation of the halogenated benzene (B151609) ring.

The fragmentation pattern is unique to the specific arrangement of the substituents on the aromatic ring. Isomers of this compound, such as 2-Bromo-3,5-dichlorobenzoyl chloride or 4-Bromo-2,5-dichlorobenzoyl chloride, would be expected to produce different sets of fragment ions or at least different relative abundances of common fragments upon collision-induced dissociation (CID). This allows for their unambiguous identification.

Table 2: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| [C₇H₂BrCl₃O]⁺ | Loss of Cl from acyl chloride | [C₇H₂BrCl₂O]⁺ | Cl |

| [C₇H₂BrCl₂O]⁺ | Loss of CO | [C₆H₂BrCl₂]⁺ | CO |

| [C₆H₂BrCl₂]⁺ | Loss of Br | [C₆H₂Cl₂]⁺ | Br |

Note: This table outlines hypothetical fragmentation pathways. Experimental MS/MS data would be required to confirm these and other potential fragmentation channels.

X-ray Crystallography for Solid-State Structural Confirmation

While mass spectrometry techniques provide invaluable information about the elemental composition and connectivity of a molecule in the gas phase, X-ray crystallography offers the definitive determination of the three-dimensional atomic arrangement in the solid state. This technique is the gold standard for structural elucidation, providing precise bond lengths, bond angles, and intermolecular interactions.

To date, a publicly available crystal structure for this compound has not been reported in crystallographic databases. The acquisition of such data would require the growth of a suitable single crystal of the compound, followed by diffraction analysis.

Should a crystal structure be determined, the resulting data would provide unequivocal confirmation of the substitution pattern on the benzene ring and the conformation of the benzoyl chloride group.

Table 3: Hypothetical Unit Cell Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

Note: The values in this table are purely hypothetical and serve to illustrate the type of data that would be obtained from an X-ray crystallographic analysis. Actual experimental data is not currently available.

Computational Chemistry Approaches to Understanding 3 Bromo 2,4 Dichlorobenzoyl Chloride Reactivity and Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying substituted aromatic systems like 3-Bromo-2,4-dichlorobenzoyl chloride. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement and to map its electronic characteristics, which are fundamental to understanding its reactivity.

The reactivity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carbonyl group to the benzene (B151609) ring. This rotation gives rise to different spatial arrangements, each with a distinct energy level.

Computational chemists employ geometry optimization algorithms within the DFT framework to explore this conformational space. The process starts with an initial guess of the molecular structure, and the algorithm systematically adjusts the positions of the atoms to minimize the total energy of the system. This process is repeated for various rotational angles of the benzoyl chloride group relative to the substituted ring.

Studies on similar substituted benzoyl derivatives have shown that the planarity of the molecule is often distorted due to steric hindrance from bulky ortho-substituents. rsc.org For this compound, the chlorine atom at position 2 and the bromine atom at position 3 would sterically interact with the carbonyl group, influencing the preferred dihedral angle. DFT calculations can precisely quantify the energy of each conformation, identifying the global minimum (the most stable conformer) and the energy barriers between different conformations. For instance, in related substituted benzophenones, ring twist angles can vary significantly, from nearly planar to highly twisted, depending on the nature and position of the substituents. researchgate.net

Table 1: Illustrative Conformational Energy Profile for a Substituted Benzoyl Chloride This table is based on typical findings for substituted benzoyl chlorides and illustrates the type of data generated from DFT calculations.

| Conformer | Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Planar | 0° | +3.5 | Transition State |

| Twisted-A | 35° | 0.0 | Global Minimum |

| Perpendicular | 90° | +1.8 | Local Minimum |

| Twisted-B | -35° | 0.0 | Global Minimum |

The electronic behavior of a molecule is governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. irjweb.com Conversely, the LUMO represents the region most susceptible to accepting an electron, indicating its electrophilic nature. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich benzene ring and the halogen atoms, while the LUMO would be concentrated on the highly electrophilic carbonyl carbon of the acyl chloride group. researchgate.netresearchgate.net This distribution is key to predicting how the molecule will interact with other reagents.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on the molecule. researchgate.net It plots the electrostatic potential onto the electron density surface, with colors indicating different charge regions. Typically, red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). nih.govmdpi.com In this compound, the MEP would show a strong positive potential (deep blue) around the carbonyl carbon, confirming its status as the primary site for nucleophilic attack. The region around the oxygen atom and the halogen-substituted ring would exhibit a negative potential (red/yellow), indicating areas of higher electron density. dntb.gov.ua

Table 2: Illustrative Frontier Orbital Data for a Substituted Benzoyl Chloride This table presents typical values obtained from DFT calculations for compounds analogous to this compound.

| Parameter | Energy (eV) | Primary Location |

|---|---|---|

| HOMO Energy | -6.85 | Benzene Ring, Halogen Atoms |

| LUMO Energy | -2.15 | Carbonyl Carbon (C=O) |

| HOMO-LUMO Gap | 4.70 | N/A |

Simulated Vibrational Spectroscopy for Experimental Data Validation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. While experiments yield the actual spectra, computational simulations are indispensable for assigning the observed spectral bands to specific molecular motions.

Once the molecule's geometry is optimized using DFT, the same level of theory can be used to calculate its vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The calculation yields a list of frequencies corresponding to each vibrational mode, along with their predicted IR and Raman intensities. researchgate.netresearchgate.net

These predicted spectra can be directly compared with experimental data. A strong correlation between the simulated and measured spectra validates both the computational model and the experimental results. Computational studies on related molecules like substituted benzaldehydes and other aromatic compounds have demonstrated excellent agreement between DFT-predicted frequencies and experimental observations, often with minor, systematic scaling factors applied to correct for theoretical approximations. nih.govmdpi.com For this compound, key predicted peaks would include the intense C=O stretching vibration (typically around 1750-1800 cm⁻¹), C-Cl stretching modes, C-Br stretching modes, and various aromatic C-C stretching and bending vibrations.

Beyond simply predicting peak positions, computational analysis provides a detailed description of each "normal mode" of vibration. This involves visualizing the atomic motions associated with each calculated frequency. mdpi.com For a complex molecule, many vibrations are not localized to a single bond but involve the coupled motion of several atoms. For example, a single peak in the IR spectrum might correspond to a complex mode involving simultaneous C-C stretching, C-H bending, and C-Cl stretching. Visualization of these modes is crucial for an accurate and unambiguous assignment of the experimental spectrum. conicet.gov.ar

Furthermore, the calculations provide force constants for each bond, which quantify the bond's stiffness. These values offer fundamental insights into the strength of the chemical bonds within the this compound molecule. For instance, the force constant for the C=O bond would be significantly higher than that for the C-C or C-Cl bonds, reflecting its greater strength.

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Halogenated Benzoyl Chloride This table illustrates the typical correlation between calculated and experimental data for halogenated aromatic compounds.

| Vibrational Mode Assignment | Calculated Frequency (DFT) | Experimental Frequency (IR) | Description |

|---|---|---|---|

| ν(C=O) | 1785 | 1770 | Carbonyl Stretch |

| ν(C-C)ring | 1590 | 1582 | Aromatic Ring Stretch |

| δ(C-H) | 1280 | 1275 | In-plane C-H Bend |

| ν(C-Cl)acyl | 880 | 872 | Acyl Chloride C-Cl Stretch |

| ν(C-Cl)ring | 750 | 741 | Ring C-Cl Stretch |

| ν(C-Br) | 670 | 665 | Ring C-Br Stretch |

Computational Studies of Reaction Mechanisms and Energetics

One of the most powerful applications of computational chemistry is the ability to model entire chemical reactions. For this compound, a highly reactive acylating agent, this is particularly valuable for understanding its behavior in reactions like Friedel-Crafts acylation. researchgate.netpearson.com

Computational methods can map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

In a typical Friedel-Crafts acylation, this compound would first react with a Lewis acid catalyst (e.g., AlCl₃) to form a highly reactive acylium ion. chemguide.co.uk DFT calculations can model this initial step, showing the coordination of the Lewis acid to the carbonyl oxygen and the subsequent cleavage of the C-Cl bond. pearson.com The subsequent electrophilic attack of the acylium ion on an aromatic substrate can also be modeled, revealing the structure of the transition state and the sigma-complex intermediate. By calculating the energies of all species along the reaction pathway, chemists can predict the reaction's feasibility, kinetics, and the most likely products, providing a detailed, step-by-step understanding of the mechanism that complements experimental kinetic studies. researchgate.netacs.org

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Pathways

A fundamental aspect of understanding the chemical behavior of this compound is the characterization of its reaction mechanisms. Computational chemistry enables the identification of transition states (TS) and the mapping of intrinsic reaction coordinate (IRC) pathways, which together describe the minimum energy path a reaction follows from reactants to products.

For reactions involving this compound, such as nucleophilic acyl substitution, the process typically involves the formation of a tetrahedral intermediate. Density Functional Theory (DFT) and ab initio methods are powerful tools for modeling these reactions. By calculating the potential energy surface, researchers can locate the transition state, which represents the highest energy point along the reaction coordinate.

The IRC calculation is then used to confirm that the identified transition state connects the reactants (e.g., this compound and a nucleophile) to the expected intermediate or products. This analysis provides critical insights into the reaction's feasibility and mechanism. For instance, in a reaction with an amine, the IRC would trace the path from the reactants, through the transition state for the formation of the tetrahedral intermediate, and then through a subsequent transition state for the departure of the chloride leaving group to form the final amide product.

Table 1: Hypothetical Activation Energies for the Reaction of this compound with a Nucleophile

| Reaction Step | Computational Method | Gas Phase Activation Energy (kcal/mol) | Aqueous Phase Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | DFT (B3LYP/6-31G) | 15.2 | 10.8 |

| Collapse of Intermediate | DFT (B3LYP/6-31G) | 5.1 | 3.5 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from transition state and IRC calculations. The presence of electron-withdrawing bromo and chloro substituents is expected to influence these energy barriers.

Solvation Effects on Reaction Thermodynamics and Kinetics

The solvent environment can dramatically alter the thermodynamics and kinetics of a reaction. Computational models are essential for understanding these solvation effects on the reactions of this compound. Both implicit and explicit solvation models can be employed.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and often provides a good approximation of the bulk solvent effects on the energies of reactants, transition states, and products. For the hydrolysis of a substituted benzoyl chloride, the solvent stabilizes the charged tetrahedral intermediate, thereby lowering the activation energy of the reaction.

Explicit solvation models involve including a discrete number of solvent molecules in the calculation. While more computationally intensive, this method can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, which can be critical in protic solvents.

Table 2: Hypothetical Thermodynamic Data for the Hydrolysis of this compound in Different Solvents

| Solvent | Dielectric Constant | ΔG of Reaction (kcal/mol) | Relative Reaction Rate |

| Gas Phase | 1 | -5.4 | 1 |

| Acetonitrile | 37.5 | -12.8 | 1.5 x 10^5 |

| Water | 78.4 | -18.2 | 2.8 x 10^8 |

Note: This data is illustrative and based on general principles of solvation effects on acyl chloride hydrolysis. The trend shows that polar solvents stabilize the transition state and products, leading to a more favorable reaction Gibbs free energy (ΔG) and a faster reaction rate.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For a compound like this compound, QSPR can be used to predict a range of properties without the need for experimental measurements.

To develop a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). A mathematical model is then generated to relate these descriptors to a specific property, such as boiling point, solubility, or reactivity.

For instance, a QSPR model could be developed to predict the rate constant for the reaction of various substituted benzoyl chlorides with a common nucleophile. The model would likely show that the presence of electron-withdrawing groups, such as the bromine and chlorine atoms in this compound, increases the electrophilicity of the carbonyl carbon and thus enhances the reaction rate.

Future Research Directions and Emerging Methodologies

Development of Innovative and Eco-Friendly Synthetic Routes for Halogenated Benzoyl Chlorides

The traditional synthesis of acyl chlorides, including halogenated variants, often relies on reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. wikipedia.orgchemguide.co.uklibretexts.org While effective, these methods generate hazardous byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl), posing environmental and safety challenges. chemguide.co.ukucla.edu Green chemistry principles are driving research toward cleaner and more sustainable alternatives.

Future efforts are focused on two main frontiers: replacing hazardous reagents and adopting advanced process technologies. Research into solid-supported reagents or alternative chlorinating agents that minimize waste is a key objective. A more significant shift is the adoption of continuous flow chemistry. uc.ptacs.org Flow synthesis offers superior control over reaction parameters, enhanced safety by minimizing the volume of reactive intermediates at any given time, and improved efficiency. oup.comvapourtec.com For instance, the in-situ generation of reactive agents like phosgene (B1210022) from chloroform (B151607) in a flow system, followed immediately by its use in producing acyl chlorides, represents a safer, on-demand approach that avoids storing and transporting highly toxic chemicals. acs.org

| Feature | Traditional Batch Synthesis | Innovative Flow Synthesis |

| Reagents | Thionyl chloride (SOCl₂), PCl₅ | Greener chlorinating agents, in-situ generated reagents. acs.org |

| Byproducts | SO₂, HCl, phosphorus oxides (often hazardous). ucla.edu | Reduced or contained byproducts, potential for easier neutralization. |

| Safety | Risks associated with bulk storage and handling of toxic reagents. | Minimized reaction volume, enhanced heat transfer, safer handling of intermediates. oup.com |

| Efficiency | Slower reaction times, potential for lower yields due to side reactions. | Rapid reaction times (seconds to minutes), higher yields, improved process control. vapourtec.com |

| Scalability | Often challenging to scale up from lab to industrial production. | More straightforward scalability by extending operation time or using parallel reactors. acs.org |

This table provides a comparative overview of traditional and emerging synthetic approaches for acyl chlorides.

This transition towards greener methods aims to reduce the environmental footprint of producing valuable chemical intermediates like 3-Bromo-2,4-dichlorobenzoyl chloride. wjpmr.com

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The this compound molecule possesses multiple reactive sites: the highly electrophilic acyl chloride group and three different carbon-halogen bonds (C-Br, C-Cl). This complexity presents a significant challenge for selective chemical transformations. Traditional methods like Friedel-Crafts acylation often lack the required selectivity for such multifunctional molecules. organic-chemistry.org

A major area of future research is the development of catalytic systems that can achieve high chemoselectivity. Transition metal catalysis, particularly with palladium and gold, has shown exceptional promise. For example, specific palladium-phosphine complexes have been shown to catalyze the cross-coupling of acyl chlorides with organostannanes (Stille coupling) to form ketones, while leaving aryl chloride and bromide bonds on the same molecule untouched. organic-chemistry.orgacs.org This level of selectivity is paramount for the targeted functionalization of the acyl chloride group without disturbing the other halogen atoms.

More recently, gold(I) catalytic systems have emerged that also show complete chemoselectivity for the acyl chloride group over aryl iodides and bromides in Stille-type couplings. rsc.org These novel systems operate through different mechanisms than their palladium counterparts and expand the toolkit available to chemists for precise molecular engineering. Beyond precious metals, research into inexpensive and earth-abundant catalysts, such as those based on iron, is gaining traction for performing selective benzoylation reactions under milder, more environmentally friendly conditions. acs.org

| Catalytic System | Key Advantage | Relevance to Halogenated Benzoyl Chlorides |

| Palladium-Phosphine Complexes | High chemoselectivity for acyl chloride over aryl halides. organic-chemistry.orgacs.org | Enables selective ketone synthesis without disturbing the C-Br or C-Cl bonds. |

| Gold(I)-Phosphine-Borane Complexes | Complete chemoselectivity for acyl chloride over aryl halides. rsc.org | Provides an alternative catalytic pathway for highly selective transformations. |

| Iron(III) Chloride (FeCl₃) | Inexpensive, non-toxic, and suitable for green chemistry approaches. acs.org | Offers a cost-effective and environmentally benign option for selective benzoylation. |

| Organocatalysis | Metal-free, avoiding potential heavy metal contamination of products. organic-chemistry.org | Useful for nucleophilic substitution reactions under mild conditions. |

This table summarizes emerging catalytic systems and their potential application in the selective transformation of polyhalogenated benzoyl chlorides.

The exploration of these catalytic avenues will enable the use of this compound as a versatile scaffold, allowing for the sequential and controlled modification at different points of the molecule.

Design and Synthesis of Advanced Materials Incorporating the 3-Bromo-2,4-dichlorobenzoyl Moiety

The unique combination of a reactive acyl chloride "handle" and a robust, halogenated aromatic ring makes the 3-Bromo-2,4-dichlorobenzoyl moiety an attractive building block for advanced materials. The acyl chloride group can readily react with nucleophiles like amines and alcohols to form stable amide or ester linkages, respectively, allowing it to be covalently bonded to polymers or surfaces.

One emerging application is in the field of smart materials. For example, research has shown that benzoyl chloride can be used to functionalize amino-modified mesoporous silica (B1680970) nanoparticles. nih.gov The resulting amide bond can be designed to be pH-sensitive, allowing for the controlled release of the molecule (as benzoic acid) under specific environmental conditions. nih.govacs.org This concept could be adapted for this compound to create responsive systems for applications like targeted delivery or stimuli-responsive coatings.

Furthermore, the incorporation of halogenated aromatic units into polymers is a known strategy for enhancing properties such as thermal stability and flame retardancy. The 3-Bromo-2,4-dichlorobenzoyl moiety could be used as a monomer or a modifying agent in the synthesis of high-performance polymers like polyamides or polyesters, imparting desirable characteristics derived from its high halogen content. sigmaaldrich.com Future research will likely focus on synthesizing and characterizing novel polymers and composites that leverage the specific steric and electronic properties of this trifunctional building block.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Halogenated Acyl Chlorides

Modern chemical research is being transformed by the integration of artificial intelligence (AI) and machine learning (ML). chemcopilot.com These computational tools are moving beyond simple data analysis and are now capable of predicting reaction outcomes, suggesting optimal conditions, and accelerating the discovery of new synthetic routes. beilstein-journals.orgacs.org This is particularly valuable for complex reactions involving multifunctional reagents like halogenated acyl chlorides.

Q & A

Q. How does thermal stability impact storage and reaction design?

- Methodological Answer :

- TGA/DSC Analysis : Perform thermogravimetric analysis to determine decomposition onset temperature (typically >120°C for benzoyl chlorides).

- Reaction Design : Avoid temperatures >80°C; use reflux conditions with low-boiling solvents (e.g., diethyl ether) for exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.